molecular formula C17H16N4O2 B12757853 Mnk1/2-IN-5 CAS No. 1426928-20-2

Mnk1/2-IN-5

Cat. No.: B12757853
CAS No.: 1426928-20-2
M. Wt: 308.33 g/mol
InChI Key: CMDIADSAZCFCCT-LLVKDONJSA-N
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Description

Mnk1/2-IN-5 is a small-molecule inhibitor targeting mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a crucial role in regulating cellular mRNA translation by controlling the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). This process is significant in tumor initiation, development, and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mnk1/2-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. Industrial methods also incorporate advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Mnk1/2-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Mnk1/2-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of MNK1 and MNK2 in cellular processes.

    Biology: Helps in understanding the molecular mechanisms of mRNA translation and its regulation.

    Medicine: Investigated for its potential therapeutic effects in treating various cancers, including melanoma and breast cancer.

    Industry: Utilized in the development of new drugs targeting MNK1 and MNK2 .

Mechanism of Action

Mnk1/2-IN-5 exerts its effects by inhibiting the activity of MNK1 and MNK2. These kinases phosphorylate eIF4E, which is a key factor in the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound reduces the phosphorylation of eIF4E, thereby decreasing the translation of oncogenic mRNAs. This leads to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mnk1/2-IN-5 is unique due to its high selectivity and potency in inhibiting MNK1 and MNK2. It has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown promise in preclinical studies for its potential therapeutic applications .

Properties

CAS No.

1426928-20-2

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

(2R)-2-[3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]oxypropan-1-amine

InChI

InChI=1S/C17H16N4O2/c1-11(9-18)22-17-7-6-16-19-10-13(21(16)20-17)15-8-12-4-2-3-5-14(12)23-15/h2-8,10-11H,9,18H2,1H3/t11-/m1/s1

InChI Key

CMDIADSAZCFCCT-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CN)OC1=NN2C(=NC=C2C3=CC4=CC=CC=C4O3)C=C1

Canonical SMILES

CC(CN)OC1=NN2C(=NC=C2C3=CC4=CC=CC=C4O3)C=C1

Origin of Product

United States

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